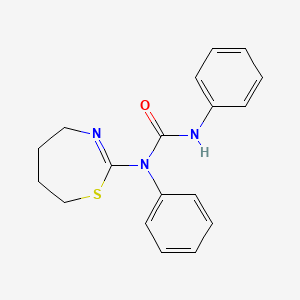

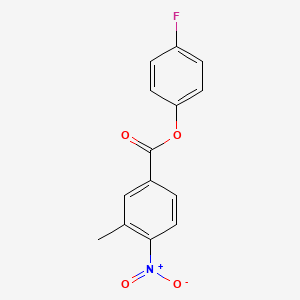

![molecular formula C20H24N6O B5544721 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5544721.png)

2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar imidazole and pyrimidine derivatives often involves reactions like the aza-Wittig reaction and cyclization processes. These methods lead to various derivatives with specific structural features (Deng et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds shows certain features such as planarity in the imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system and specific dihedral angles between phenyl rings and this system, as seen in similar compounds (Hu et al., 2007).

Chemical Reactions and Properties

Compounds like 2-ethyl-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)butanamide typically exhibit interesting reactivity patterns due to their functional groups. They may undergo nucleophilic addition or cyclization reactions, as observed in similar structures (Rozentsveig et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often influenced by the specific arrangement and interactions of their molecular components, as evidenced in closely related compounds (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties, like reactivity and stability, are determined by the molecular structure and functional groups present. The presence of imidazole, pyrimidine, and other aromatic groups often endows these compounds with unique chemical behaviors, which can be inferred from studies on similar molecular structures (Mohamed, 2021).

Scientific Research Applications

Synthesis Techniques and Applications

- Nilotinib Synthesis : The synthesis process for Nilotinib, an antitumor agent, involves complex reactions including amidation and condensation steps, showcasing the compound's role in developing cancer treatments (Wang Cong-zhan, 2009).

- Structural Analysis : The study of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate provides insights into the planar structure of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring systems, aiding in the design of molecules with desired properties (S. Deng et al., 2010).

- Regioselective Synthesis : The regioselective synthesis of 3-(sulfonylamino)imidazo[1,2‐a]pyrimidines from 2-aminopyrimidines and N-(2,2-dichloro-2-phenylethylidene)arensulfonamides highlights the compound's application in creating sulfonamide derivatives with potential pharmaceutical uses (I. B. Rozentsveig et al., 2014).

Biological Evaluation and Antimicrobial Activity

- Anticancer and Anti-5-lipoxygenase Agents : The synthesis and biological evaluation of pyrazolopyrimidines derivatives reveal their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the chemical's contribution to the development of novel therapeutic agents (A. Rahmouni et al., 2016).

- Enzymatic Activity Enhancement : Compounds synthesized from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of cellobiase, indicating their potential in enzymatic activity modulation and industrial applications (Mohamed Abd et al., 2008).

- Antibacterial Applications : The synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their evaluation for antibacterial activity underscore the significance of such compounds in addressing antibiotic resistance and developing new antibacterial agents (M. E. Azab et al., 2013).

properties

IUPAC Name |

2-ethyl-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-4-15(5-2)20(27)25-17-8-6-16(7-9-17)24-18-12-19(23-14(3)22-18)26-11-10-21-13-26/h6-13,15H,4-5H2,1-3H3,(H,25,27)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUHTJYBBLAMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

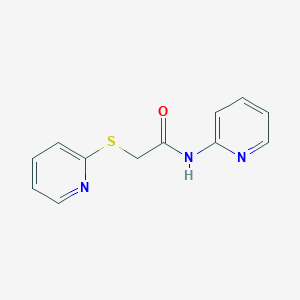

![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

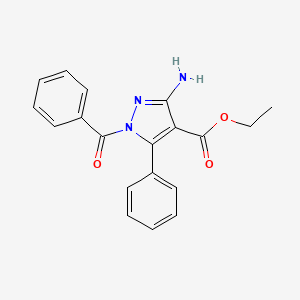

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)

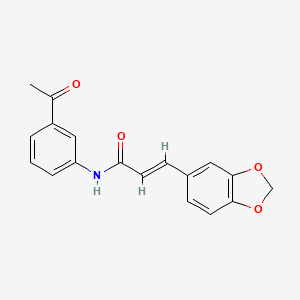

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5544652.png)

![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidine](/img/structure/B5544707.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![6-(3-methoxyphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5544723.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)